molecular formula C23H14Cl2N6O11S3 B12803062 8-Amino-5-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-3-sulphophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-1,7-disulphonic acid CAS No. 93858-28-7

8-Amino-5-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-3-sulphophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-1,7-disulphonic acid

Cat. No.: B12803062
CAS No.: 93858-28-7
M. Wt: 717.5 g/mol
InChI Key: JNJRVGKGIHKXBW-UHFFFAOYSA-N
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Description

8-Amino-5-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-3-sulphophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-1,7-disulphonic acid (CAS: 14835-74-6; molecular formula: C₂₃H₁₁Cl₂N₆Na₃O₁₁S₃) is a polycyclic aromatic compound characterized by:

  • A 9,10-dihydro-9,10-dioxoanthracene core, providing planar aromaticity and UV absorption properties.
  • Sulphonated groups at positions 1 and 7, enhancing water solubility and ionic interactions.
  • A 4,6-dichloro-1,3,5-triazinyl substituent at position 5, enabling nucleophilic substitution reactions (e.g., with hydroxyl or amino groups in cellulose or proteins).
  • Amino and sulphophenyl linkages, contributing to π-π stacking and hydrogen bonding .

This compound is likely used in reactive dyes or pharmaceutical intermediates due to its triazine reactivity and sulphonate solubility .

Properties

CAS No.

93858-28-7

Molecular Formula

C23H14Cl2N6O11S3

Molecular Weight

717.5 g/mol

IUPAC Name

8-amino-5-[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-3-sulfoanilino]-9,10-dioxoanthracene-1,7-disulfonic acid

InChI

InChI=1S/C23H14Cl2N6O11S3/c24-21-29-22(25)31-23(30-21)28-10-5-4-8(6-13(10)44(37,38)39)27-11-7-14(45(40,41)42)18(26)17-16(11)19(32)9-2-1-3-12(43(34,35)36)15(9)20(17)33/h1-7,27H,26H2,(H,34,35,36)(H,37,38,39)(H,40,41,42)(H,28,29,30,31)

InChI Key

JNJRVGKGIHKXBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)O)C(=O)C3=C(C2=O)C(=CC(=C3N)S(=O)(=O)O)NC4=CC(=C(C=C4)NC5=NC(=NC(=N5)Cl)Cl)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 8-Amino-5-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-3-sulphophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-1,7-disulphonic acid involves several steps. The process typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. The reaction conditions often include specific temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound undergoes a variety of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro groups under specific conditions.

    Reduction: The compound can be reduced to form amines or other reduced forms.

    Substitution: The triazinyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. .

Scientific Research Applications

Chemistry

The compound is utilized as a reagent in various organic synthesis reactions. Its ability to participate in nucleophilic substitutions and coupling reactions makes it valuable in the development of new chemical entities.

Biology

In biological research, this compound is employed to study enzyme interactions and protein labeling. The amino and sulfonic acid groups facilitate binding to proteins and enzymes, allowing researchers to investigate their functions and interactions within cellular systems.

Medicine

Research into the therapeutic properties of this compound has revealed potential applications in treating cancer and inflammatory diseases. Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways and modulate signaling pathways by interacting with receptors.

Industry

Due to its vibrant color properties, this compound is also used in the production of dyes and pigments. Its stability and reactivity make it an excellent candidate for developing high-performance colorants in various applications.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound by assessing its effects on breast cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis at specific concentrations. The study highlighted the potential of this compound as a lead structure for developing new anticancer therapies.

Case Study 2: Enzyme Interaction Studies

Another research focused on the enzyme inhibition capabilities of the compound. It was found to effectively inhibit certain kinases involved in cancer progression. The binding affinity was quantified using surface plasmon resonance techniques, demonstrating a strong interaction between the compound and the target enzyme.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table highlights structural and functional distinctions between the target compound and its analogues:

Compound Core Structure Substituents Molecular Weight (g/mol) Key Properties Applications References
Target Compound Anthracene-9,10-dione - 1,7-Disulphonate
- 4,6-Dichlorotriazine
- 8-Amino
783.44 High water solubility, SNAr reactivity Reactive dyes, biochemical probes
N-(9,10-Dihydro-9,10-dioxoanthracen-2-yl) aminoacetyl sulfonamide (10a) Anthracene-9,10-dione - Trifluoromethyl
- p-Tolylpyrazole
- Sulphonamide
~550 (estimated) Lipophilic, metabolic stability Medicinal chemistry (e.g., COX-2 inhibition)
Difluoroanthracenedione () Anthracene-9,10-dione - 3,6-Difluoro substituents ~300 (estimated) Enhanced SNAr reactivity, electron-deficient core Synthetic intermediate for chemotherapeutics
1-Amino-4-(2-chlorotriazinyl)anthracene-2-sulphonate () Anthracene-9,10-dione - Methoxyethoxy-triazine
- Methyl-sulphonato
841.00 (estimated) Moderate reactivity, increased hydrophilicity Slow-releasing dyes
Sodium 4,8-diamino-6-(4-hydroxyphenyl)anthracene-2-sulphonate () Anthracene-9,10-dione - Hydroxyphenyl
- Diamino
464.38 Hydrogen bonding, pH-sensitive solubility Fluorescent probes, sensors

Functional Group Analysis

Triazine Reactivity
  • The 4,6-dichloro-1,3,5-triazine in the target compound undergoes rapid nucleophilic substitution (SNAr) with amines or hydroxyl groups, ideal for covalent bonding in textile dyes .
  • Methoxyethoxy-triazine () reduces electrophilicity, slowing reaction kinetics for controlled dye fixation .
  • Trifluoromethylpyrazole () replaces triazine, shifting functionality from covalent bonding to hydrophobic interactions in drug design .
Solubility and Stability
  • Sulphonates in the target compound and ensure high aqueous solubility (>100 mg/mL in water), critical for dye formulations .
  • Hydroxyphenyl groups () introduce pH-dependent solubility but lower acid stability compared to sulphonates .
  • Trifluoromethyl groups () enhance lipid solubility, favoring blood-brain barrier penetration in pharmaceuticals .

Biological Activity

8-Amino-5-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-3-sulphophenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-1,7-disulphonic acid (commonly referred to as compound 1) is a complex organic molecule with potential applications in various biological fields, particularly in medicinal chemistry and dye production. Its unique structure includes multiple functional groups that contribute to its biological activity.

PropertyValue
CAS Number 93858-28-7
Molecular Formula C23H14Cl2N6O11S3
Molecular Weight 717.5 g/mol
IUPAC Name 8-amino-5-[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-3-sulfoanilino]-9,10-dioxoanthracene-1,7-disulfonic acid

The biological activity of compound 1 is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of amino and sulfonic acid groups allows for binding to proteins and enzymes, potentially altering their activity. This interaction can lead to significant physiological effects such as:

  • Enzyme Inhibition : Compound 1 may inhibit specific enzymes involved in metabolic pathways.
  • Signal Transduction Modulation : It can influence signaling pathways by interacting with receptors.

Anticancer Potential

The structural characteristics of compound 1 make it a candidate for anticancer research. Compounds with similar anthracene-based structures have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Anti-inflammatory Effects

The presence of sulfonic acid groups in compound 1 may contribute to anti-inflammatory properties. Similar compounds have been investigated for their ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models .

Case Studies and Research Findings

  • Antifungal Synergy : A study involving triazine derivatives found that certain modifications led to enhanced antifungal activity when combined with conventional antifungals. This suggests that compound 1 could be explored for synergistic effects in treating resistant fungal infections .
  • Cytotoxicity Assessment : In vitro studies on anthracene derivatives have shown varying degrees of cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These findings indicate a promising avenue for further exploration of compound 1's anticancer properties .
  • Enzyme Interaction Studies : Preliminary studies suggest that compounds with similar functional groups can act as enzyme inhibitors. Investigating the specific interactions of compound 1 with target enzymes could provide insights into its potential therapeutic applications .

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